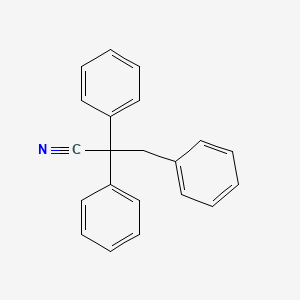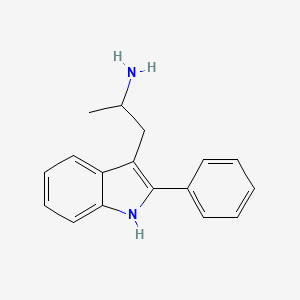
Methyl octadec-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octadec-2-ynoate is an organic compound with the molecular formula C19H34O2 It is an ester derived from octadecynoic acid and methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl octadec-2-ynoate can be synthesized through several methods. One common approach involves the esterification of octadecynoic acid with methanol in the presence of an acid catalyst. Another method includes the selective hydrogenation of methyl oct-2-ynoate at atmospheric pressure using quinoline-poisoned palladium as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and reagents to ensure cost-effectiveness and high yield. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl octadec-2-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Hydrogenation reactions can be performed using palladium catalysts to reduce the triple bond in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, keto derivatives, and halogenated compounds
Wissenschaftliche Forschungsanwendungen
Methyl octadec-2-ynoate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl octadec-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s acetylenic bond allows it to participate in unique chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octadec-9-ynoate: Another acetylenic fatty acid ester with similar chemical properties.
Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds, leading to different reactivity and applications.
Methyl (9E)-9-octadecen-12-ynoate: Similar structure but with a different position of the triple bond.
Uniqueness
Methyl octadec-2-ynoate is unique due to its specific acetylenic bond position, which influences its reactivity and potential applications. Its ability to undergo selective chemical reactions makes it a valuable compound in various research and industrial fields.
Eigenschaften
CAS-Nummer |
67587-22-8 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl octadec-2-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
OAMBEYKOQJEPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)



![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)






